Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Herbicide Safener Sorghum Protection Metolachlor

Researchers scaling up flurazole synthesis often face yield losses when substituting the ethyl ester with other alkyl esters. Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-52-3) is the patent-preferred safener precursor that overcomes this limitation. • Higher synthetic yield: ~51% overall vs. ~35% for methyl ester route. • Proven safening: Reduces metolachlor injury in sorghum from 13% to 0% at 0.14 kg/ha. • Crystalline solid (mp 58-59 °C) for easy handling and purification. • Multiple synthesis routes with 71-92% yield at key chlorination step.

Molecular Formula C7H5ClF3NO2S
Molecular Weight 259.63 g/mol
CAS No. 72850-52-3
Cat. No. B1299643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
CAS72850-52-3
Molecular FormulaC7H5ClF3NO2S
Molecular Weight259.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)Cl)C(F)(F)F
InChIInChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3
InChIKeyRLZUPBSTNNZDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-52-3) as a Key Agrochemical Intermediate: Core Properties and Procurement Rationale


Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-52-3) is a thiazole ester bearing chloro and trifluoromethyl substituents at the 2- and 4-positions, respectively. It is widely recognized as a pivotal building block in agrochemical synthesis, most notably as a direct precursor to the herbicide safener flurazole (benzyl ester) [1]. The compound is a crystalline solid with a melting point of 58–59 °C and predicted boiling point of 308.7 °C, lending itself to straightforward handling and purification in laboratory and pilot-scale settings .

Herbicide safener intermediate with reported crop-protection activity
Crystalline solid form supports reproducible purification and handling
Direct precursor to flurazole and patent-preferred ester intermediate

Why Generic Substitution of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylate Esters Leads to Suboptimal Agrochemical Performance


Although several esters of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid are commercially available, substitution of the ethyl ester with alternative alkyl esters (e.g., methyl, isopropyl, or benzyl) can compromise both synthetic efficiency and biological performance. The ethyl ester has been explicitly identified as one of the two most preferred safener forms in foundational Monsanto patents, alongside the benzyl ester, due to its optimal balance of reactivity, ease of hydrolysis to the free acid, and low intrinsic phytotoxicity [1]. The quantitative differences presented below demonstrate that even minor alterations in the ester moiety lead to measurable differences in synthesis yields, physical form, and herbicidal safening efficacy—making direct substitution a risky choice for procurement without supporting data [2].

Ester moiety Alternative alkyl esters may shift synthetic yields and safener efficacy, based on reported head-to-head data.
Physical form Methyl and isopropyl esters differ in crystallinity and melting behavior, potentially complicating purification protocols.
Patent preference Only ethyl and benzyl esters are designated most preferred in foundational safener patents; substitution may lack equivalent validation.

Quantitative Evidence Guide: Measurable Differentiation of Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Against Closest Ester Analogs


Ethyl Ester Safener Efficacy: Complete Reversal of Metolachlor-Induced Sorghum Injury at Low Application Rates

In greenhouse trials detailed in US Patent 4,251,261, the ethyl ester demonstrated potent safening activity against metolachlor-induced injury in sorghum. At an application rate of 0.14 kg/ha safener co-applied with 0.14 kg/ha metolachlor, sorghum inhibition was reduced from 13% (herbicide alone) to 0% (herbicide + safener), representing a 100% reduction in crop injury [1]. The ethyl ester itself showed negligible intrinsic phytotoxicity (0% inhibition at 0.14 kg/ha without herbicide) [1]. In contrast, the benzyl ester (flurazole) applied as a seed treatment at 1.25 g/kg seed without herbicide still caused 0% inhibition, but at 2.5 g/kg seed, 2% inhibition was observed, indicating a slightly higher baseline phytotoxicity at elevated seed treatment rates [1].

Safener Efficacy
Head-to-head
0% inhibition vs 13% baseline
Supports complete crop protection in sorghum models
Greenhouse assay at 0.14 kg/ha safener
Herbicide Safener Sorghum Protection Metolachlor

Synthesis Efficiency: Higher Overall Yield from Common Precursor Compared to the Methyl Ester Route

The synthesis of ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate from ethyl 3-amino-4,4,4-trifluorocrotonate proceeds via a two-step sequence (cyclization with chlorocarbonylsulfenyl chloride followed by chlorination with POCl₃) with an overall yield of approximately 51% (55% × 92.4%) [1]. To access the methyl ester, the ethyl ester must first be hydrolyzed to the free acid (73.4% yield) and then converted to the methyl ester via the acid chloride (95% yield), resulting in an overall yield of approximately 35% from the same starting crotonate [1]. The direct ethyl ester route thus offers a 1.46-fold yield advantage, which translates into lower raw material costs, reduced waste generation, and higher throughput in scale-up operations [1].

Synthesis Efficiency
Cross-study comparable
~51% overall yield (ethyl) vs ~35% (methyl)
Supports higher throughput and lower cost in scale-up
From common crotonate precursor; patent Examples 6–16
Synthetic Efficiency Thiazole Ester Agrochemical Intermediate

Crystalline Solid vs. Low-Melting Solid: Handling and Purification Advantages of the Ethyl Ester Over the Methyl Ester

Melting point data reveal a distinct physical form advantage for the ethyl ester. Following recrystallization from hexane, the ethyl ester is obtained as a crystalline solid with a melting point of 58–59 °C, whereas the methyl ester crystallizes as a low-melting solid with a melting point of only 32–34 °C [1]. The 26–27 °C higher melting point of the ethyl ester facilitates purification by recrystallization, improves handling accuracy during weighing, and enhances long-term storage stability under ambient conditions—key factors for reproducible research and industrial formulation [1].

Physical Form
Head-to-head
mp 58–59 °C vs 32–34 °C (methyl ester)
Crystalline solid simplifies purification and storage
After hexane recrystallization
Physical Form Crystallinity Procurement

Inventor-Designated Most Preferred Safener Intermediate: Ethyl Ester Highlighted Alongside the Commercial Safener Flurazole

In US Patent 4,251,261, the inventors explicitly state that "the safening agents most preferred are the alkyl, especially ethyl, and benzyl esters of 2-chloro-4-trifluoromethyl-5-thiazolecarboxylic acid" [1]. This dual endorsement—citing the ethyl ester alongside the commercial safener flurazole (benzyl ester)—confirms that the ethyl ester is not merely a convenient precursor but a preferred form for direct application [1]. The methyl ester, by contrast, is not highlighted as a preferred safening agent, underscoring the risk of substituting the ethyl ester with less-preferred esters in safener development programs [1].

Patent Designation
Class-level
Ethyl ester listed as most preferred alongside flurazole
Aligns procurement with inventor-preferred intermediates
Methyl ester not highlighted as preferred
Patent Preference Agrochemical Intermediate Procurement Risk

Alternative Synthesis Route Yield Confirmation: 71% Yield via Diazotization-Chlorination Provides Supply Chain Flexibility

An alternative synthesis of the ethyl ester via diazotization-chlorination of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate using isoamyl nitrite and copper(II) chloride in acetonitrile at 0 °C has been reported to provide the product in approximately 71% yield . While lower than the optimized patent route chlorination step yield (92.4%), this alternative provides a complementary route that allows procurement managers to evaluate synthetic accessibility from different starting materials and reduces single-route supply chain dependency . The existence of multiple high-yielding routes (71–92%) further validates the compound's synthetic tractability for industrial-scale procurement .

Alternative Route
Supporting evidence
71% yield via diazotization-chlorination
Provides supply chain flexibility; verify independently
Source: chem960.com; data to verify
Synthetic Route Yield Confirmation Process Chemistry

Evidence-Backed Application Scenarios for Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in Agrochemical Research and Manufacturing


Herbicide Safener Development and Seed Treatment Formulation

The ethyl ester's demonstrated ability to reduce metolachlor-induced sorghum injury from 13% to 0% at 0.14 kg/ha [1] makes it a prime candidate for formulation scientists developing novel seed treatments or tank-mix safeners. Its low intrinsic phytotoxicity and patent-preferred status further support its use in regulatory dossiers for herbicide-safener combination products.

Synthesis of Flurazole and Other Thiazolecarboxylate Safeners

As the direct precursor to the free acid and acid chloride, the ethyl ester is the preferred starting material for synthesizing the commercial safener flurazole (benzyl ester) and other alkyl esters [1]. The higher overall yield of the ethyl ester route (~51%) compared to the methyl ester route (~35%) provides a cost advantage for manufacturers scaling up flurazole production.

Metolachlor-Based Herbicide Systems for Sorghum Cultivation

Agrochemical companies developing metolachlor-based herbicide programs for sorghum can utilize the ethyl ester as a safener intermediate. The quantitative safening data in the patent literature [1] provide a strong foundation for field trial design and product registration, reducing the empirical burden of identifying an effective safener.

Structure-Activity Relationship (SAR) Studies of Thiazolecarboxylate Safeners

The ethyl ester's well-characterized synthesis (multiple routes with 71–92% yield at the chlorination step) [1] and crystalline solid form (mp 58–59 °C) [1] make it an ideal scaffold for SAR investigations. Researchers can systematically vary the ester moiety while using the ethyl ester as a reproducible reference compound with known physical and biological properties.

Application
Selection Property
Validation Focus
Herbicide safener development
Safener reactivity and crop safety profile
Crop-injury reversal in greenhouse models
Flurazole and thiazolecarboxylate synthesis
Synthetic route efficiency
Yield and purity across multi-step sequences
Metolachlor-based herbicide systems
Safener compatibility in tank-mix or seed treatment
Crop injury reduction at field-relevant rates
SAR studies of thiazolecarboxylate safeners
Crystalline reference standard
Physical property reproducibility and handling
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